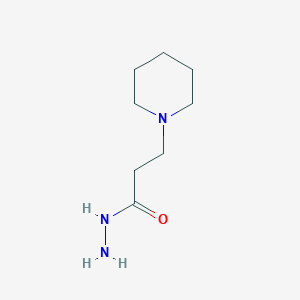

3-(Piperidin-1-yl)propanehydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of analogs and derivatives related to piperidine, such as 3-((hetera)cyclobutyl)azetidines, demonstrates the utility of piperidine and its analogs as building blocks for drug discovery. The synthesis process often involves cyclization of specific intermediates and can provide insights into the synthesis of 3-(Piperidin-1-yl)propanehydrazide and similar compounds (Feskov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including this compound, can be analyzed through various spectroscopic techniques. Studies often employ X-ray diffraction and NMR to determine the geometry and conformational flexibility of these molecules, providing a foundation for understanding their chemical behavior and reactivity (Taşal et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, forming different structures such as thiazoles, thiadiazoles, and triazoles, which underline their versatility in chemical synthesis and potential applications in medicinal chemistry (Abdel‐Aziz et al., 2009).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. For instance, the crystalline structure of these compounds can influence their reactivity and interaction with biological targets, which is essential for drug design and discovery (Fun et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the chemical behavior of piperidine derivatives. These properties are fundamental for understanding their mechanism of action in biological systems and for the development of new chemical entities with desired pharmacological profiles (Khooa & Hazellb, 2005).

Applications De Recherche Scientifique

Propriétés chimiques

“3-(Piperidin-1-yl)propanehydrazide” est un composé chimique avec le numéro CAS : 29800-31-5 . Il a une masse moléculaire de 171,24 et son nom IUPAC est 3-(1-pipéridinyl)propanohydrazide . Le composé est généralement stocké à température ambiante et est disponible sous forme de poudre .

Synthèse

Les pipéridines, y compris “this compound”, jouent un rôle important dans l’industrie pharmaceutique . Elles sont présentes dans plus de vingt classes de médicaments, ainsi que dans les alcaloïdes . Diverses réactions intra- et intermoléculaires conduisent à la formation de différents dérivés de la pipéridine .

Applications pharmaceutiques

Des dérivés de la pipéridine ont été trouvés dans plus de vingt classes de médicaments . Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été largement étudiées .

Évaluation biologique

L’évaluation biologique des médicaments potentiels contenant la fraction pipéridine a connu des progrès scientifiques récents . Cela comprend la découverte de médicaments potentiels et l’évaluation de leur activité biologique .

Conception de médicaments

Les composés contenant de la pipéridine représentent l’un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments . Plus de 7 000 articles liés à la pipéridine ont été publiés au cours des cinq dernières années , ce qui indique l’importance des pipéridines dans la conception de médicaments.

Activité anticancéreuse

La spirooxindolopyrrolidine intégrée à la pipéridinone, un dérivé de la pipéridine, a montré une activité anticancéreuse potentielle . Le produit synthétisé a montré une cytotoxicité et une induction de l’apoptose légèrement meilleures dans le modèle de cellules tumorales hypopharyngées FaDu que le médicament de référence .

Effet anticoagulant

Les dérivés de la 4-(pipéridin-1-yl)pyridine, une autre classe de dérivés de la pipéridine, ont montré de bons effets anticoagulants . Des études de relation structure-activité ont révélé que ces composés présentaient une forte inhibition du facteur IIa .

Recherche future

Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . La recherche future se concentrera probablement sur des méthodes spécifiques de synthèse de la pipéridine, de fonctionnalisation et de leur application pharmacologique .

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 3-(piperidin-1-yl)propanehydrazide, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives have been found to exhibit a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Biochemical Pathways

It’s known that piperidine derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The compound’s molecular weight is 17124 , which could potentially influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives have been found to exhibit a variety of biological activities, which would result in various molecular and cellular effects .

Action Environment

One study found that the photophysical properties of a benzanthrone derivative containing a piperidin-1-yl group were influenced by the polarity of the solvent . This suggests that environmental factors could potentially influence the action of this compound.

Safety and Hazards

While the specific safety data sheet for 3-(Piperidin-1-yl)propanehydrazide was not found, piperidine, a related compound, is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Analyse Biochimique

Biochemical Properties

3-(Piperidin-1-yl)propanehydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where it inhibits tubulin polymerization, leading to antiproliferative activity . This interaction is crucial in the context of cancer research, as inhibiting tubulin polymerization can prevent the proliferation of cancer cells. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin leads to the inhibition of cell division, which is a critical process in cancer cell proliferation . Furthermore, this compound has been observed to modulate gene expression, leading to changes in the production of proteins that are essential for cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules, which are essential for cell division . This binding interaction is a form of enzyme inhibition, as it prevents tubulin from performing its normal function. Additionally, this compound can influence gene expression by interacting with transcription factors and other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of cancer cell proliferation. These effects are observed both in vitro and in vivo, with the compound maintaining its antiproliferative activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects can be observed, including damage to normal cells and tissues. These threshold effects are critical for determining the safe and effective dosage of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the right place and time within the cell, enhancing its therapeutic potential .

Propriétés

IUPAC Name |

3-piperidin-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c9-10-8(12)4-7-11-5-2-1-3-6-11/h1-7,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVBNMXEAMVLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354570 | |

| Record name | 3-(piperidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

29800-31-5 | |

| Record name | 3-(piperidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

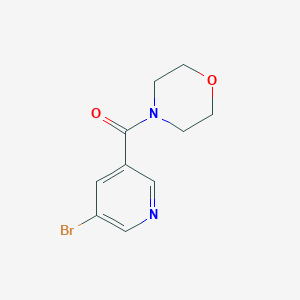

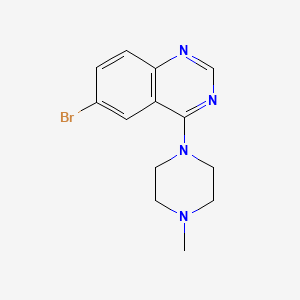

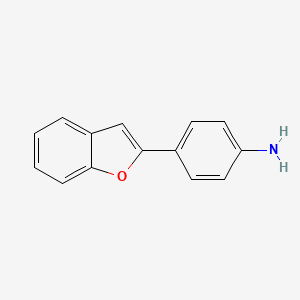

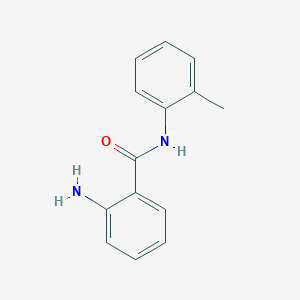

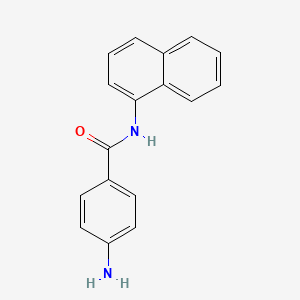

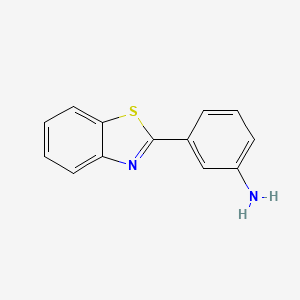

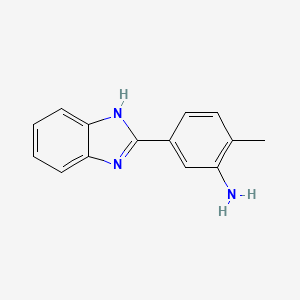

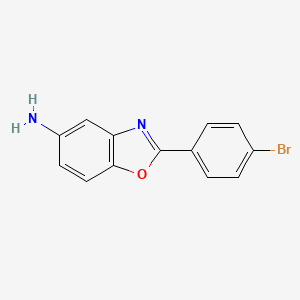

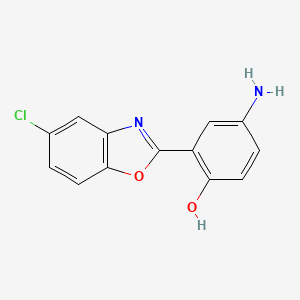

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.